Caranine

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

Caranine is not interchangeable with lycorine or galanthamine. Its unique lycorine-type core (9,10-methylenedioxy bridge, no C2 oxygenation) yields a distinct HuAChE binding pose (IC50 320 μM, ~187-fold weaker than galanthamine). Use as a defined low-potency baseline for SAR studies, a validated multivariate biomarker for Amaryllidaceae metabolomics (top-5 PLS/OPLS bio-significant marker), and a moderate-selectivity tool (BuChE/AChE ratio ~1.52). In cancer assays, caranine provides a non-cytotoxic comparator lacking the C2 apoptosis motif. Substituting analogs yields misleading SAR conclusions.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 477-12-3
Cat. No. B1212974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaranine
CAS477-12-3
Synonyms2-deoxylycorine
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4
InChIInChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1
InChIKeyXKYSLILSDJBMCU-DAXOMENPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caranine (CAS 477-12-3): Sourcing Guide for Lycorine-Type Amaryllidaceae Alkaloid in Cholinesterase Research


Caranine (CAS 477-12-3, C16H17NO3, MW 271.31) is a pentacyclic Amaryllidaceae alkaloid belonging to the lycorine-type subgroup [1]. Structurally, it is galanthan substituted with an α-hydroxy group at position 1 and a methylenedioxy bridge across positions 9 and 10 [1]. This scaffold distinguishes it from galanthamine (galanthamine-type, C17H21NO3, MW 287.35) and lycorine (C16H17NO4, with an additional oxygen-bearing group at C2) [2][3]. The compound is biosynthesized in multiple Amaryllidaceae genera (Crinum, Habranthus, Zephyranthes, Narcissus) [4] and is primarily deployed as a research reference standard for structure-activity relationship (SAR) investigations, analytical method development, and cholinesterase inhibitor discovery [4][5].

Why Caranine Cannot Be Substituted with Generic Lycorine or Galanthamine in Targeted Research Applications


Procuring caranine versus its closest structural analogs (lycorine or galanthamine) is not interchangeable due to profound differences in cholinesterase inhibitory potency and selectivity that arise from subtle but critical stereoelectronic variations [1]. Caranine's lycorine-type core, featuring the 9,10-methylenedioxy group but lacking the C2 oxygen functionality of lycorine, yields a distinct binding pose in human acetylcholinesterase (HuAChE) as predicted by molecular docking and confirmed by multivariate bioactivity fingerprinting [1][2]. Quantitatively, caranine's inhibitory activity against HuAChE is approximately two orders of magnitude weaker than the clinically approved galanthamine (IC50 = 320 μM vs. 1.71 μM), and it also exhibits markedly different selectivity toward butyrylcholinesterase (BuChE) [3]. Consequently, using lycorine or galanthamine as a surrogate in experiments designed to probe caranine's specific pharmacological profile—particularly for off-target profiling, mechanistic SAR studies, or analytical method validation—will generate misleading structure-activity conclusions and invalidate comparative data interpretation [1][3].

Caranine vs. Closest Analogs: Quantified Differentiation Data for Scientific Procurement Decisions


HuAChE Inhibitory Potency: Caranine Is ~187-Fold Less Potent Than Galanthamine

Caranine exhibits weak to moderate inhibitory activity against human acetylcholinesterase (HuAChE), with a measured IC50 of 320 ± 42 μM [1]. In direct comparison, the standard cholinesterase inhibitor galanthamine (a structurally distinct galanthamine-type Amaryllidaceae alkaloid) demonstrates potent inhibition with an IC50 of 1.71 ± 0.07 μM under identical experimental conditions [1]. This translates to an approximately 187-fold difference in potency, confirming that caranine is not a high-potency HuAChE inhibitor relative to the clinical benchmark and therefore should be employed for SAR baseline studies, not as a lead compound for direct therapeutic development.

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

Cholinesterase Selectivity: Caranine Shows Reduced AChE/BuChE Discrimination vs. Galanthamine

Caranine inhibits human butyrylcholinesterase (HuBuChE) with an IC50 of 486 ± 56 μM, yielding an HuBuChE/HuAChE IC50 ratio of approximately 1.52 [1]. In contrast, galanthamine exhibits an IC50 of 8.18 ± 0.50 μM against HuBuChE, corresponding to an HuBuChE/HuAChE IC50 ratio of approximately 4.78 [1]. The nearly 3.1-fold lower selectivity ratio for caranine indicates that this compound is less discriminatory between the two cholinesterase isoforms compared to galanthamine, a feature that may influence its utility in isoform-specific inhibition assays or in vivo pharmacological profiling where BuChE-mediated off-target effects are a concern.

Butyrylcholinesterase Selectivity profiling Off-target effects

Cytotoxicity Profile: Caranine's Baseline Activity Distinguishes It from Narciclasine and Haemanthamine

Within the Amaryllidaceae alkaloid family, cytotoxic potency varies dramatically across structural subtypes. Narciclasine (a narciclasine-type alkaloid) exhibits potent cytotoxicity with reported IC50 values in the low nanomolar range against various cancer cell lines, while haemanthamine (a crinane-type alkaloid) displays IC50 values in the sub-micromolar to low micromolar range [1]. In contrast, caranine—representing the lycorine-type scaffold—is consistently identified in metabolomics and chemometric studies as a bio-significant marker associated with AChE inhibitory activity rather than with potent cytotoxic effects [2]. Quantitative direct IC50 data for caranine in standardized cytotoxicity panels remain limited in peer-reviewed primary literature, but the compound's chemometric classification and structural features (absence of the C2 oxygen functionality required for potent apoptosis induction) place it in a distinctly lower cytotoxic tier compared to narciclasine and haemanthamine.

Cytotoxicity Anticancer Apoptosis

Analytical Differentiation: Caranine vs. Lycorine in GC-MS Metabolite Profiling

In GC-MS-based alkaloid profiling of Amaryllidaceae species, caranine and lycorine are co-occurring compounds that require unequivocal chromatographic resolution and mass spectral differentiation for accurate quantification [1]. Lycorine is typically the most abundant alkaloid detected (e.g., 19.48% of total alkaloid extract in Galanthus transcaucasicus bulbs), while caranine is present at substantially lower relative abundance (e.g., 3.45% in the same extract) [2]. This quantitative disparity, combined with their distinct retention indices and fragmentation patterns, means that a certified caranine reference standard is essential for calibrating detector response, validating peak assignments, and generating accurate quantitative metabolomic datasets [1].

GC-MS Metabolomics Analytical reference standard

Multivariate Biomarker Significance: Caranine Ranks Among Top AChE-Associated Markers

Partial least squares (PLS) and orthogonal projections to latent structures (OPLS) modeling of GC-MS chemical fingerprints correlated with in vitro AChE inhibitory activity revealed that caranine is one of the five most bio-significant markers across six Amaryllidaceae species, alongside galanthamine, lycoramine, tazettine, and N-demethylgalanthamine [1]. The OPLS model identified caranine as a statistically significant contributor (p < 0.05) to the observed AChE inhibition of the crude extracts, despite its relatively weak intrinsic inhibitory potency (IC50 = 320 μM) [2]. This indicates that caranine's presence in complex extracts may serve as a chemotaxonomic indicator for other co-occurring bioactive alkaloids, or that it contributes to synergistic or matrix-dependent activity.

Multivariate analysis Biomarker discovery Chemometrics

Structural Basis for Differential Activity: The C2 Deoxy Motif in Caranine

The molecular formula of caranine is C16H17NO3, whereas its closest structural analog lycorine is C16H17NO4 [1][2]. The key structural distinction lies in the substitution at the C2 position: caranine is a 2-deoxy derivative of lycorine, lacking the oxygen-containing group (hydroxyl or carbonyl) present in lycorine and related cytotoxic congeners [1]. This single atomic difference (O vs. H) has profound consequences for the compound's biological profile, as the C2 oxygen functionality in lycorine and narciclasine has been implicated in hydrogen-bonding interactions with target proteins that drive potent apoptosis induction and cytotoxic activity [3]. Caranine, lacking this functionality, exhibits markedly reduced cytotoxic potency and a different pharmacological fingerprint, consistent with its chemometric classification as an AChE-associated marker rather than a cytotoxic lead [4].

Structure-activity relationship SAR Molecular pharmacology

Caranine Application Scenarios: When to Procure This Lycorine-Type Alkaloid


Acetylcholinesterase Inhibitor SAR Studies Requiring a Low-Potency Baseline Comparator

Caranine is ideally suited for structure-activity relationship (SAR) studies aimed at mapping the structural determinants of AChE inhibition potency within the Amaryllidaceae alkaloid family. With an IC50 of 320 ± 42 μM against HuAChE—approximately 187-fold weaker than galanthamine (IC50 = 1.71 ± 0.07 μM) [1]—caranine provides a defined low-potency baseline against which the activity of synthetic derivatives or other natural congeners can be quantitatively compared. This application is particularly valuable for medicinal chemistry programs seeking to understand how specific functional group modifications (e.g., introduction of a basic nitrogen, alteration of the methylenedioxy bridge, or C2 oxygenation) modulate AChE binding affinity [2].

GC-MS Metabolomics and Chemotaxonomic Profiling of Amaryllidaceae Species

Caranine is a validated multivariate biomarker for AChE inhibitory activity in Amaryllidaceae extracts, identified through PLS and OPLS modeling as one of the top five bio-significant markers across multiple species (Crinum, Habranthus, Zephyranthes) [2]. Given its relatively low natural abundance (e.g., 3.45% of total alkaloid content in Galanthus transcaucasicus bulbs compared to 19.48% for lycorine) [3], an authenticated caranine reference standard is essential for accurate peak identification, retention time calibration, and quantitative analysis in GC-MS or LC-MS/MS workflows. This scenario applies to both academic metabolomics laboratories and industrial quality control units involved in botanical authentication or phytochemical fingerprinting.

Isoform-Specific Cholinesterase Selectivity Profiling and Off-Target Assessment

Caranine exhibits an HuBuChE/HuAChE selectivity ratio of approximately 1.52, in contrast to galanthamine's higher selectivity ratio of 4.78 [1]. This quantitative difference makes caranine a valuable tool compound for experiments designed to probe the role of cholinesterase isoform selectivity in pharmacological outcomes or for calibrating biosensors that require a compound with a defined, moderate selectivity window. Researchers investigating the implications of BuChE inhibition—which can serve as an off-target liability or, conversely, as a desired multi-target feature for complex neurodegenerative diseases—should specifically procure caranine to establish a selectivity benchmark distinct from both the highly selective galanthamine and the non-selective synthetic inhibitors typically used as controls [1].

Cytotoxicity Negative Control in Apoptosis and Anticancer Screening Campaigns

In cancer drug discovery programs evaluating Amaryllidaceae alkaloids, caranine serves as an essential negative control or low-cytotoxicity comparator. Unlike narciclasine (low nanomolar IC50) or haemanthamine (sub-micromolar to low micromolar IC50), caranine lacks the C2 oxygen functionality that is structurally correlated with potent apoptosis induction and cytotoxic activity [4]. Its chemometric classification as an AChE-associated marker rather than a cytotoxic lead [2] further supports its use in assays where a non-cytotoxic baseline is required to establish assay windows, validate hit selection thresholds, or confirm that observed cytotoxicity in extract-based screens is not attributable to lycorine-type alkaloids lacking the critical C2 motif [4].

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